Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride
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Overview
Description
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H21NO3·HCl. It is a versatile small molecule scaffold used in various chemical and biological research applications. The compound is known for its unique structure, which includes a piperidine ring and an oxane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,5-diaminopentane. The ring closure is achieved using cyclization reactions under acidic or basic conditions.
Oxane Ring Formation: The oxane ring is introduced through a cyclization reaction involving a suitable diol and an appropriate leaving group. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine or oxane rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine and oxane ring systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials, benefiting from its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with neurotransmitter receptors, while the oxane ring may influence its binding affinity and selectivity. These interactions can modulate biological processes, making the compound valuable in pharmacological research.
Comparison with Similar Compounds
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride can be compared with similar compounds such as:
Methyl piperidine-4-carboxylate: This compound lacks the oxane ring, making it less versatile in certain applications.
Methyl 4-oxo-3-piperidinecarboxylate: This compound has a carbonyl group instead of the oxane ring, altering its chemical properties and reactivity.
The presence of both the piperidine and oxane rings in this compound makes it unique and valuable for a broader range of applications.
Properties
IUPAC Name |
methyl 4-piperidin-4-yloxane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h10,13H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJKNVFVCRNPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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